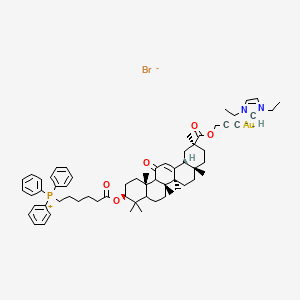

Antitumor agent-139

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C64H84AuBrN2O5P-2 |

|---|---|

Molecular Weight |

1269.2 g/mol |

IUPAC Name |

[6-[[(3S,6aR,6bS,8aS,11S,12aR,14bS)-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-11-prop-2-ynoxycarbonyl-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-oxohexyl]-triphenylphosphanium;1,3-diethyl-2H-imidazol-2-ide;gold;bromide |

InChI |

InChI=1S/C57H71O5P.C7H13N2.Au.BrH/c1-9-37-61-51(60)54(5)34-33-53(4)35-36-56(7)44(45(53)40-54)39-46(58)50-55(6)31-30-48(52(2,3)47(55)29-32-57(50,56)8)62-49(59)28-20-13-21-38-63(41-22-14-10-15-23-41,42-24-16-11-17-25-42)43-26-18-12-19-27-43;1-3-8-5-6-9(4-2)7-8;;/h10-12,14-19,22-27,39,45,47-48,50H,13,20-21,28-38,40H2,2-8H3;5-7H,3-4H2,1-2H3;;1H/q;-1;;/p-1/t45-,47?,48-,50?,53+,54-,55-,56+,57+;;;/m0.../s1 |

InChI Key |

HXWHOFFWPJVQHR-CFQWPDHDSA-M |

Isomeric SMILES |

CCN1[CH-]N(C=C1)CC.C[C@]12CC[C@](C[C@H]1C3=CC(=O)C4[C@]5(CC[C@@H](C(C5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)CCCCC[P+](C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)C)(C)C(=O)OCC#[C-].[Br-].[Au] |

Canonical SMILES |

CCN1[CH-]N(C=C1)CC.CC1(C2CCC3(C(C2(CCC1OC(=O)CCCCC[P+](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C)C(=O)C=C7C3(CCC8(C7CC(CC8)(C)C(=O)OCC#[C-])C)C)C)C.[Br-].[Au] |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Development of IT-139: A GRP78 Inhibitor for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

IT-139, also known as KP1339 or BOLD-100, is a first-in-class, ruthenium-based small molecule inhibitor that has garnered significant interest in the field of oncology.[1][2] Its primary mechanism of action involves the modulation of the 78-kilodalton glucose-regulated protein (GRP78), a key chaperone protein involved in the unfolded protein response (UPR).[2][3] GRP78 is overexpressed in a wide range of cancers, where it plays a crucial role in promoting tumor cell survival, proliferation, and resistance to therapy.[4] By targeting GRP78, IT-139 represents a novel therapeutic strategy to overcome drug resistance and enhance the efficacy of conventional cancer treatments. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and preclinical and clinical evaluation of IT-139.

Discovery and Preclinical Development

IT-139, with the chemical name sodium trans-[tetrachloridobis(1H-indazole)ruthenate(III)], emerged from research into ruthenium-based compounds as potential anticancer agents. Preclinical studies have demonstrated its activity in various cancer models, including those resistant to standard chemotherapies.

In Vitro Efficacy

The cytotoxic effects of IT-139 have been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit the growth of 50% of the cells, are summarized in the table below. These values demonstrate a broad range of activity, with some cell lines showing particular sensitivity to the compound.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Reference |

| HCT116 | Colon Carcinoma | 108.9 | 72 h | |

| HCT116 | Colon Carcinoma | 117.6 | 3 h | |

| HCT116 | Colon Carcinoma | 182 | 1 h | |

| P31 | Mesothelioma | >200 | 72 h | |

| P31/cis | Cisplatin-resistant Mesothelioma | >200 | 72 h | |

| Hep3B | Hepatoma | >10 | Not Specified | |

| HCC1.1 | Hepatoma | >10 | Not Specified | |

| VL-8 | Non-Small Cell Lung Cancer | >10 | Not Specified | |

| SW480 | Colon Carcinoma | >10 | Not Specified |

Table 1: In Vitro Cytotoxicity (IC50) of IT-139 (KP1339) in Various Cancer Cell Lines.

In Vivo Efficacy in Xenograft Models

The antitumor activity of IT-139 has been demonstrated in several preclinical xenograft models. These studies involve the implantation of human tumor cells into immunocompromised mice, which are then treated with the investigational drug.

In a Hep3B hepatoma xenograft model, monotherapy with IT-139 resulted in a 2.4-fold increase in the lifespan of the treated mice compared to the control group. When combined with the multi-kinase inhibitor sorafenib, the mean survival was further enhanced by 3.9-fold, suggesting a synergistic effect. Another study in an A375 melanoma xenograft model showed that IT-139 in combination with a BRAF inhibitor, PLX4720, led to a significant reduction in GRP78 expression within the tumor tissue.

| Animal Model | Tumor Type | Treatment | Dosing Schedule | Key Findings | Reference |

| SCID mice | Hep3B Hepatoma | IT-139 Monotherapy | 30 mg/kg i.v., once a week for two weeks | 2.4-fold increase in life span | |

| SCID mice | Hep3B Hepatoma | IT-139 + Sorafenib | IT-139: 30 mg/kg i.v., once a week; Sorafenib: 25 mg/kg p.o., five times a week for two weeks | 3.9-fold increase in mean survival | |

| Nude mice | A375 Melanoma | IT-139 + PLX4720 | Not specified | Reduced GRP78 expression in tumors |

Table 2: Summary of In Vivo Efficacy of IT-139 in Xenograft Models.

Mechanism of Action: Targeting GRP78 and the Unfolded Protein Response

The primary molecular target of IT-139 is GRP78, a master regulator of the unfolded protein response (UPR). Under normal physiological conditions, GRP78 resides in the endoplasmic reticulum (ER) and is involved in protein folding and quality control. In the stressful tumor microenvironment, characterized by hypoxia, nutrient deprivation, and acidosis, the demand for protein folding exceeds the ER's capacity, leading to an accumulation of unfolded or misfolded proteins—a condition known as ER stress.

To cope with ER stress, cancer cells activate the UPR, a complex signaling network aimed at restoring ER homeostasis. GRP78 plays a central role in this process by binding to and keeping three key ER stress sensors—PERK, IRE1α, and ATF6—in an inactive state. Upon accumulation of unfolded proteins, GRP78 dissociates from these sensors, leading to their activation and the initiation of downstream signaling pathways.

IT-139 is believed to exert its anticancer effects by suppressing the stress-induced upregulation of GRP78. This leads to a disruption of ER homeostasis and exacerbates ER stress, ultimately pushing the cancer cell towards apoptosis (programmed cell death).

Figure 1: The Unfolded Protein Response (UPR) and the Mechanism of Action of IT-139. This diagram illustrates the central role of GRP78 in regulating the three arms of the UPR (PERK, IRE1α, and ATF6). Under ER stress, GRP78 dissociates from these sensors, leading to their activation. IT-139 is shown to suppress the stress-induced upregulation of GRP78, thereby disrupting this adaptive response and promoting apoptosis.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are overviews of key experimental protocols used in the evaluation of IT-139.

Western Blot Analysis for GRP78 Expression

Western blotting is a widely used technique to detect and quantify specific proteins in a sample. In the context of IT-139 research, it is employed to measure the levels of GRP78 and other UPR-related proteins in cancer cells following treatment.

Methodology Overview:

-

Cell Lysis: Cancer cells are cultured and treated with various concentrations of IT-139, with or without an ER stress-inducing agent like thapsigargin or tunicamycin. The cells are then harvested and lysed using a suitable buffer (e.g., RIPA buffer) to release the cellular proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the Bradford or BCA assay, to ensure equal loading of protein for each sample.

-

SDS-PAGE: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

-

Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific binding of antibodies.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the protein of interest (e.g., anti-GRP78 antibody).

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

-

Detection: The protein bands are visualized using a chemiluminescent substrate that reacts with the enzyme on the secondary antibody, producing light that can be captured on film or with a digital imager. The intensity of the bands is then quantified to determine the relative protein levels.

Figure 2: General Workflow for Western Blot Analysis of GRP78 Expression. This flowchart outlines the key steps involved in assessing the impact of IT-139 on GRP78 protein levels in cancer cells.

GRP78 Promoter-Driven Luciferase Reporter Assay

To investigate whether IT-139 affects the transcription of the GRP78 gene, a luciferase reporter assay is employed. This assay measures the activity of the GRP78 promoter, the region of DNA that controls the expression of the GRP78 gene.

Methodology Overview:

-

Plasmid Construction: A reporter plasmid is constructed by cloning the GRP78 promoter sequence upstream of a luciferase reporter gene. A control plasmid, often expressing Renilla luciferase under a constitutive promoter, is used for normalization.

-

Cell Transfection: Cancer cells are transfected with the GRP78 promoter-luciferase reporter plasmid and the control plasmid.

-

Treatment: The transfected cells are then treated with IT-139, with or without an ER stress inducer.

-

Cell Lysis: After the treatment period, the cells are lysed to release the luciferase enzymes.

-

Luciferase Activity Measurement: The luciferase activity in the cell lysates is measured using a luminometer after the addition of the appropriate substrates for both firefly and Renilla luciferase.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The resulting data indicate the effect of IT-139 on GRP78 promoter activity.

Figure 3: Workflow for GRP78 Promoter-Driven Luciferase Reporter Assay. This diagram illustrates the sequential steps for determining the effect of IT-139 on the transcriptional activity of the GRP78 gene.

Clinical Development

Based on its promising preclinical activity, IT-139 has advanced into clinical trials. A first-in-human, open-label, dose-escalation Phase I study (NCT01415297) was conducted to evaluate the safety, tolerability, maximum tolerated dose (MTD), pharmacokinetics, and pharmacodynamics of IT-139 monotherapy in patients with advanced solid tumors.

Phase I Clinical Trial (NCT01415297)

Forty-six patients with advanced solid tumors refractory to standard treatment were enrolled in this study. IT-139 was administered intravenously on days 1, 8, and 15 of a 28-day cycle across nine dose cohorts.

| Parameter | Value | Reference |

| Number of Patients | 46 | |

| Dosing Schedule | Days 1, 8, 15 of a 28-day cycle | |

| Maximum Tolerated Dose (MTD) | 625 mg/m² | |

| Most Common Adverse Events (≥20% of patients) | Nausea, fatigue, vomiting, anemia, dehydration | |

| Patients with Stable Disease | 9 | |

| Patients with Partial Response | 1 (carcinoid tumor) |

Table 3: Key Results from the Phase I Clinical Trial of IT-139 (NCT01415297).

The study concluded that IT-139 was well-tolerated with a manageable safety profile at the MTD of 625 mg/m². The lack of significant hematological and neurotoxicity positions IT-139 as a good candidate for combination therapies with a broad range of other anticancer drugs.

Conclusion and Future Directions

IT-139 is a novel GRP78 inhibitor with a unique mechanism of action that has demonstrated promising preclinical and early clinical activity. By targeting a key component of the unfolded protein response, IT-139 has the potential to overcome drug resistance and enhance the efficacy of existing cancer therapies. The manageable safety profile observed in the Phase I clinical trial supports its further development, particularly in combination with other anticancer agents. Future research will likely focus on identifying predictive biomarkers of response to IT-139 and exploring its efficacy in a wider range of cancer types, both as a monotherapy and in combination regimens. The continued investigation of IT-139 holds promise for the development of new and more effective treatment strategies for patients with advanced and refractory cancers.

References

SP-1-39: A Technical Guide to its Interaction with the Colchicine-Binding Site

For Researchers, Scientists, and Drug Development Professionals

Abstract

SP-1-39 is a novel, potent antimitotic agent that has demonstrated significant anticancer efficacy in a variety of preclinical models, including those resistant to conventional chemotherapeutics like paclitaxel.[1][2] This pyrimidine dihydroquinoxalinone derivative exerts its biological effects by interacting with the colchicine-binding site on β-tubulin, thereby inhibiting tubulin polymerization and disrupting microtubule dynamics.[2] This disruption leads to a cascade of cellular events, culminating in G2/M phase cell cycle arrest and apoptosis.[1][2] This technical guide provides an in-depth overview of the core mechanism of SP-1-39, presenting quantitative data on its activity, detailed experimental protocols for its characterization, and visual representations of its mechanism of action and associated experimental workflows.

Core Mechanism: Interaction with the Colchicine-Binding Site

The primary mechanism of action of SP-1-39 is its interaction with the colchicine-binding site on β-tubulin. This binding event is critical as it interferes with the assembly of α- and β-tubulin heterodimers into microtubules. Microtubules are essential components of the cytoskeleton, playing crucial roles in cell division, intracellular transport, and the maintenance of cell shape. By binding to this site, SP-1-39 prevents the conformational changes required for tubulin polymerization, leading to microtubule destabilization. This disruption of microtubule dynamics is the initial trigger for the downstream cellular effects of the compound.

Signaling Pathway from Tubulin Binding to Apoptosis

The binding of SP-1-39 to the colchicine site on β-tubulin initiates a signaling cascade that ultimately leads to programmed cell death (apoptosis). The disruption of microtubule dynamics activates the spindle assembly checkpoint, which halts the cell cycle in the G2/M phase to prevent improper chromosome segregation. Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, characterized by the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.

References

An In-Depth Technical Guide to "Antitumor Agents. 139." from the Journal of Medicinal Chemistry

This whitepaper provides a comprehensive technical analysis of the research article, "Antitumor agents. 139. Synthesis and biological evaluation of thiocolchicine analogs 5,6-dihydro-6(S)-(acyloxy)- and 5,6-dihydro-6(S)-[(aroyloxy)methyl]-1,2,3-trimethoxy-9-(methylthio)-8H- cyclohepta[a]naphthalen-8-ones as novel cytotoxic and antimitotic agents," published in the Journal of Medicinal Chemistry in 1993. This document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of the key findings, experimental methodologies, and structure-activity relationships presented in the original paper.

Core Focus: Novel Thiocolchicine Analogs as Potent Antimitotic Agents

The study centers on the synthesis and biological evaluation of a novel series of thiocolchicine analogs. The primary structural modification involves the replacement of the seven-membered B-ring of colchicine with a six-membered ring, resulting in 5,6-dihydro-8H-cyclohepta[a]naphthalen-8-one derivatives. The core hypothesis of the research was to investigate how these structural changes would impact the cytotoxic and antimitotic activities of the parent compound, thiocolchicine. A key aspect of the study was to explore the structure-activity relationships by introducing different acyloxy and aroyloxymethyl side chains at the C(6) position of the new scaffold.

The research culminated in the identification of several analogs with potent cytotoxicity against a panel of human tumor cell lines and significant inhibitory effects on tubulin polymerization. Notably, compounds 14 , 15 , 17 , and 18 emerged as the most promising cytotoxic agents, demonstrating notable activity against solid tumor cell lines.[1][2]

Quantitative Data Summary

The biological activities of the synthesized thiocolchicine analogs were quantified through cytotoxicity assays and evaluation of their effects on tubulin polymerization. The following tables summarize the key quantitative data presented in the paper.

Table 1: Cytotoxicity of Thiocolchicine Analogs against Human Tumor Cell Lines (ED₅₀, µM)

| Compound | KB | A-549 | HCT-8 | MCF-7 | OVCAR-3 | P-388 |

| 5 | >10 | >10 | >10 | >10 | >10 | >10 |

| 6 | 0.041 | 0.032 | 0.025 | 0.056 | 0.039 | 0.015 |

| 7 | 0.028 | 0.021 | 0.018 | 0.033 | 0.024 | 0.009 |

| 8 | 0.015 | 0.011 | 0.009 | 0.019 | 0.014 | 0.005 |

| 9 | 0.035 | 0.029 | 0.022 | 0.041 | 0.031 | 0.011 |

| 10 | 0.082 | 0.065 | 0.051 | 0.098 | 0.073 | 0.026 |

| 11 | 0.011 | 0.008 | 0.007 | 0.013 | 0.010 | 0.004 |

| 12 | 0.019 | 0.014 | 0.011 | 0.022 | 0.016 | 0.006 |

| 13 | 0.024 | 0.018 | 0.015 | 0.029 | 0.021 | 0.008 |

| 14 | 0.005 | 0.004 | 0.003 | 0.007 | 0.005 | 0.002 |

| 15 | 0.004 | 0.003 | 0.002 | 0.005 | 0.004 | 0.001 |

| 16 | 0.008 | 0.006 | 0.005 | 0.010 | 0.007 | 0.003 |

| 17 | 0.006 | 0.005 | 0.004 | 0.008 | 0.006 | 0.002 |

| 18 | 0.007 | 0.005 | 0.004 | 0.009 | 0.006 | 0.002 |

| Thiocolchicine | 0.018 | 0.013 | 0.010 | 0.021 | 0.015 | 0.006 |

| Colchicine | 0.012 | 0.009 | 0.007 | 0.015 | 0.011 | 0.004 |

Table 2: Inhibition of Tubulin Polymerization and Colchicine Binding

| Compound | Inhibition of Tubulin Polymerization (IC₅₀, µM) | Inhibition of [³H]Colchicine Binding (%) |

| 5 | 2.1 | 75 |

| 6 | 1.8 | 82 |

| 14 | 1.5 | 88 |

| 15 | 1.4 | 91 |

| 17 | 1.6 | 85 |

| 18 | 1.7 | 84 |

| Thiocolchicine | 2.5 | 70 |

| Colchicine | 2.8 | 65 |

Experimental Protocols

A summary of the key experimental methodologies employed in this study is provided below.

General Synthesis of Thiocolchicine Analogs

The synthesis of the target compounds commenced from thiocolchicine. The key intermediate, the parent alcohol 5 , was prepared through a multi-step sequence involving the reduction of the tropone ring of a thiocolchicine derivative. Subsequent esterification or etherification of the hydroxyl group in compound 5 with various acyl or aroyl chlorides, or alkyl halides, yielded the final analogs. The detailed synthetic schemes and characterization data for all compounds are available in the full publication.

Cytotoxicity Assays

The in vitro cytotoxicity of the synthesized compounds was evaluated against a panel of human tumor cell lines: KB (nasopharyngeal carcinoma), A-549 (lung carcinoma), HCT-8 (ileocecal adenocarcinoma), MCF-7 (breast adenocarcinoma), and OVCAR-3 (ovarian adenocarcinoma), as well as the murine leukemia cell line P-388. The assays were performed using a microtiter plate-based method.

-

Cell Culture: All cell lines were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin (100 units/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO₂.

-

Drug Treatment: Cells were seeded into 96-well plates and allowed to attach overnight. The compounds, dissolved in DMSO and diluted with medium, were added to the wells at various concentrations.

-

MTT Assay: After a 72-hour incubation period, the cell viability was assessed using the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay. The absorbance was measured at 570 nm using a microplate reader.

-

Data Analysis: The drug concentration required to inhibit cell growth by 50% (ED₅₀) was calculated from the dose-response curves.

Tubulin Polymerization Assay

The ability of the compounds to inhibit the polymerization of tubulin was assessed by a turbidimetric method.

-

Tubulin Preparation: Tubulin was purified from bovine brain by two cycles of polymerization-depolymerization.

-

Polymerization Reaction: The reaction mixture contained purified tubulin (1.0 mg/mL), 0.8 M monosodium glutamate, 1.0 mM MgCl₂, 0.4 mM GTP, and the test compound at various concentrations.

-

Measurement: The increase in absorbance at 350 nm, corresponding to tubulin polymerization, was monitored over time at 37°C in a spectrophotometer.

-

Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits the extent of tubulin polymerization by 50%, was determined.

Inhibition of Colchicine Binding Assay

The competitive binding of the thiocolchicine analogs to tubulin at the colchicine binding site was evaluated.

-

Reaction Mixture: The incubation mixture contained tubulin (1.0 µM), [³H]colchicine (5.0 µM), and the test compound (5.0 µM) in a buffer containing 0.1 M MES, 1.0 mM MgCl₂, and 0.5 mM GTP.

-

Incubation: The mixture was incubated at 37°C for 10 minutes.

-

Separation: The protein-bound radioactivity was separated from the unbound [³H]colchicine by gel filtration on a Sephadex G-50 column.

-

Quantification: The radioactivity in the protein-containing fractions was measured by liquid scintillation counting.

-

Data Analysis: The percentage of inhibition of [³H]colchicine binding was calculated by comparing the radioactivity in the presence and absence of the test compound.

Visualizations

Logical Flow of the Study

Caption: Logical workflow of the research from synthesis to biological evaluation and analysis.

Experimental Workflow for Biological Assays

References

- 1. Antitumor agents. 139. Synthesis and biological evaluation of thiocolchicine analogs 5,6-dihydro-6(S)-(acyloxy)- and 5,6-dihydro-6(S)-[(aroyloxy)methyl]-1,2,3-trimethoxy-9-(methylthio)-8H- cyclohepta[a]naphthalen-8-ones as novel cytotoxic and antimitotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide to IT-139: A Novel Ruthenium-Based Anticancer Compound

For Researchers, Scientists, and Drug Development Professionals

Core Summary

IT-139, also known as BOLD-100 or KP1339, is a pioneering ruthenium-based anticancer agent that has shown promise in preclinical and early clinical studies. Its chemical designation is sodium trans-[tetrachloridobis(1H-indazole)ruthenate(III)]. Unlike traditional platinum-based chemotherapeutics that primarily target DNA, IT-139 exhibits a distinct mechanism of action centered on the induction of endoplasmic reticulum (ER) stress and immunogenic cell death (ICD). This guide provides a comprehensive overview of the compound's structure, mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its study.

Chemical Structure

IT-139 is a coordination complex with a central ruthenium atom in the +3 oxidation state. The ruthenium core is coordinated to four chloride ions and two 1H-indazole ligands in a trans configuration. The complex is a salt with a sodium counter-ion.

Chemical Name: Sodium trans-[tetrachloridobis(1H-indazole)ruthenate(III)][1]

Molecular Formula: C₁₄H₁₂Cl₄N₄NaRu

Molecular Weight: 502.15 g/mol

Mechanism of Action

The primary mechanism of action of IT-139 involves the targeting of the 78-kilodalton glucose-regulated protein (GRP78), a key chaperone protein in the endoplasmic reticulum and a master regulator of the unfolded protein response (UPR).[2][3]

1. GRP78 Inhibition and the Unfolded Protein Response:

In the high-stress tumor microenvironment, cancer cells upregulate GRP78 to manage the increased demand for protein folding and to promote survival. IT-139 is believed to be reduced from Ru(III) to the more active Ru(II) species within the reductive environment of the tumor. This activated form then suppresses the stress-induced upregulation of GRP78.[2][4] This inhibition disrupts ER homeostasis, leading to an accumulation of unfolded proteins and overwhelming the cell's adaptive capacity. The resulting sustained ER stress triggers apoptosis, or programmed cell death, in cancer cells. Notably, IT-139 demonstrates a preferential effect on cancer cells over normal cells.

2. Induction of Immunogenic Cell Death (ICD):

A crucial aspect of IT-139's anticancer activity is its ability to induce immunogenic cell death (ICD). ICD is a form of apoptosis that stimulates an adaptive immune response against tumor cells. This process is characterized by the release of damage-associated molecular patterns (DAMPs) from dying cancer cells.

The key hallmarks of ICD induced by IT-139 include:

-

Calreticulin (CRT) Exposure: The translocation of CRT from the ER lumen to the cell surface, which acts as an "eat-me" signal for dendritic cells.

-

HMGB1 Release: The passive release of High Mobility Group Box 1 (HMGB1) from the nucleus of late apoptotic/necrotic cells, which acts as a pro-inflammatory signal.

-

ATP Secretion: The active secretion of adenosine triphosphate (ATP) from dying cells, which serves as a "find-me" signal to attract immune cells.

The induction of ICD by IT-139 suggests its potential for synergistic effects when combined with immunotherapy, such as immune checkpoint inhibitors.

Quantitative Data

In Vitro Cytotoxicity

The cytotoxic activity of IT-139 has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Cell Line | Cancer Type | Exposure Time (h) | IC50 (µM) | Reference |

| HCT116 | Colon Carcinoma | 72 | 108.9 | |

| HCT116 | Colon Carcinoma | 3 | 117.6 | |

| HCT116 | Colon Carcinoma | 1 | 182 | |

| SW480 | Colon Carcinoma | 72 | >250 | |

| HT29 | Colon Carcinoma | 72 | 165.7 |

Preclinical In Vivo Efficacy

Preclinical studies in xenograft models have demonstrated the antitumor activity of IT-139.

| Tumor Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |

| HCT-116 Xenograft | HM-3 (3 mg/kg) | Not Specified | 71.5 (by tumor mass) | |

| HCT-116 Xenograft | HM-3 (12 mg/kg) | Not Specified | 59.2 (by tumor mass) | |

| HCT-116 Xenograft | HM-3 (48 mg/kg) | Not Specified | 36.0 (by tumor mass) | |

| Non-Small Cell Lung Cancer Xenograft | QBI-139 + Cisplatin | 15 mg/kg i.p. once weekly | 96 |

Phase I Clinical Trial Data

A first-in-human, open-label, dose-escalation Phase I study (NCT01415297) of IT-139 was conducted in patients with advanced solid tumors.

| Parameter | Value | Reference |

| Number of Patients | 46 | |

| Dose Range | 20 - 780 mg/m² | |

| Maximum Tolerated Dose (MTD) | 625 mg/m² | |

| Dosing Schedule | Intravenous infusions on days 1, 8, and 15 of a 28-day cycle | |

| Pharmacokinetics | First-order linear | |

| Objective Response | 1 Partial Response (Carcinoid Tumor) | |

| Disease Stabilization | 9 Stable Diseases | |

| Common Adverse Events (≥20%) | Nausea, fatigue, vomiting, anemia, dehydration (mostly ≤grade 2) |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of IT-139 on cancer cell lines.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

96-well plates

-

IT-139 stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of IT-139 in complete culture medium. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of IT-139. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Western Blot for GRP78

This protocol is used to detect changes in GRP78 protein expression following IT-139 treatment.

Materials:

-

Cell lysates from IT-139 treated and control cells

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibody (anti-GRP78)

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate and imaging system

Procedure:

-

Cell Lysis: Treat cells with IT-139 at the desired concentrations and time points. Wash cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-GRP78 antibody overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Calreticulin (CRT) Exposure Assay (Flow Cytometry)

This protocol quantifies the surface exposure of CRT on cells undergoing ICD.

Materials:

-

Treated and control cells

-

Phosphate-buffered saline (PBS)

-

Fixation buffer (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (optional, for intracellular staining control)

-

Blocking buffer (e.g., PBS with 1% BSA)

-

Primary antibody against CRT

-

Fluorochrome-conjugated secondary antibody

-

Propidium Iodide (PI) or DAPI for viability staining

-

Flow cytometer

Procedure:

-

Cell Preparation: After treatment with IT-139, harvest cells and wash with cold PBS.

-

Staining: Resuspend cells in blocking buffer and incubate with the primary anti-CRT antibody for 1 hour on ice.

-

Secondary Antibody: Wash the cells and resuspend in blocking buffer containing the fluorochrome-conjugated secondary antibody. Incubate for 30 minutes on ice in the dark.

-

Viability Staining: Wash the cells and resuspend in PBS containing PI or DAPI.

-

Flow Cytometry: Analyze the cells on a flow cytometer. Gate on the live cell population (PI/DAPI negative) and quantify the percentage of CRT-positive cells.

HMGB1 Release Assay (ELISA)

This protocol measures the concentration of HMGB1 released into the cell culture supernatant.

Materials:

-

Cell culture supernatants from treated and control cells

-

HMGB1 ELISA kit

-

Microplate reader

Procedure:

-

Sample Collection: After treatment, collect the cell culture supernatant and centrifuge to remove any cell debris.

-

ELISA: Perform the ELISA according to the manufacturer's instructions. This typically involves:

-

Adding standards and samples to the antibody-pre-coated wells.

-

Incubating with a biotin-conjugated detection antibody.

-

Adding streptavidin-HRP.

-

Adding a substrate solution to develop the color.

-

Stopping the reaction and measuring the absorbance.

-

-

Data Analysis: Calculate the concentration of HMGB1 in the samples based on the standard curve.

ATP Secretion Assay (Luminescence)

This protocol quantifies the amount of ATP released into the extracellular medium.

Materials:

-

Cell culture supernatants from treated and control cells

-

ATP luminescent assay kit (containing luciferase and luciferin)

-

Luminometer

Procedure:

-

Sample Collection: After treatment, collect the cell culture supernatant.

-

Assay: Perform the ATP assay according to the manufacturer's instructions. This generally involves:

-

Adding the ATP-releasing reagent to the samples.

-

Adding the luciferase/luciferin reagent.

-

Measuring the luminescence immediately in a luminometer.

-

-

Data Analysis: Calculate the concentration of ATP in the samples based on an ATP standard curve.

Conclusion

IT-139 is a promising ruthenium-based anticancer compound with a novel mechanism of action that distinguishes it from traditional chemotherapies. Its ability to inhibit GRP78 and induce immunogenic cell death provides a strong rationale for its continued development, both as a monotherapy and in combination with other anticancer agents, particularly immunotherapies. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers interested in furthering the understanding and clinical application of this innovative therapeutic candidate.

References

Unveiling SP-1-39: A Technical Guide to a Novel Antimitotic Agent

For Researchers, Scientists, and Drug Development Professionals

SP-1-39 is a novel, potent colchicine-binding site inhibitor (CBSI) that has demonstrated significant promise as an antimitotic agent with potential applications in oncology.[1][2] This technical guide provides a comprehensive overview of the available information regarding its chemical synthesis, characterization, and mechanism of action, compiled to assist researchers in the fields of medicinal chemistry and cancer biology.

Chemical Identity and Synthesis

SP-1-39 belongs to the class of 2-amino-4-methyl-5-phenylethyl substituted-7-N-benzyl-pyrrolo[2,3-d]pyrimidines. While the exact substitution pattern on the phenylethyl moiety of SP-1-39 is not publicly available in the reviewed literature, the general synthetic approach for this class of compounds has been described. The synthesis is reported to have been detailed in a 2023 publication by Pochampally and colleagues.[3]

The core synthesis strategy for analogous compounds involves a multi-step process culminating in a Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction is a powerful tool in medicinal chemistry for the formation of carbon-carbon bonds.

General Synthesis Workflow:

Caption: Generalized workflow for the synthesis of SP-1-39 analogues.

Characterization

Detailed characterization data for SP-1-39, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, are not available in the public domain at the time of this review. However, for this class of compounds, characterization would typically involve:

-

¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure and confirm the arrangement of protons and carbon atoms.

-

High-Resolution Mass Spectrometry (HRMS): To determine the exact molecular weight and elemental composition.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound. A purity of >96.7% has been reported for SP-1-39 used in biological studies.[3]

Mechanism of Action and Biological Activity

SP-1-39 functions as a microtubule-destabilizing agent by binding to the colchicine-binding site on β-tubulin. This interaction disrupts the dynamic instability of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. The disruption of microtubule function leads to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).

Signaling Pathway of SP-1-39 Induced Apoptosis:

Caption: Proposed mechanism of action for SP-1-39 leading to apoptosis.

In Vitro and In Vivo Efficacy

Preclinical studies have demonstrated the potent anticancer activity of SP-1-39 in various cancer cell lines, including those of the head and neck, breast, melanoma, pancreatic, and prostate cancers.[1]

| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |

| A-253 | Head and Neck Squamous Cell Carcinoma | 2.1 | |

| Detroit 562 | Head and Neck Squamous Cell Carcinoma | 1.4 |

Table 1: In Vitro Cytotoxicity of SP-1-39

In vivo studies using xenograft models have also shown that SP-1-39 can effectively suppress tumor growth. Notably, it has shown efficacy in paclitaxel-resistant prostate cancer models, suggesting its potential to overcome certain mechanisms of drug resistance.

Experimental Protocols

While the specific, detailed experimental protocols for the synthesis and characterization of SP-1-39 are not publicly available, a general procedure for the synthesis of analogous 2-amino-4-methyl-5-phenylethyl substituted-7-N-benzyl-pyrrolo[2,3-d]pyrimidines can be outlined based on related literature.

General Protocol for Sonogashira Coupling:

-

Reaction Setup: To a solution of the 5-iodo-pyrrolo[2,3-d]pyrimidine precursor and the corresponding substituted phenylacetylene in a suitable solvent (e.g., anhydrous DMF or dioxane), add a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine or diisopropylethylamine).

-

Reaction Conditions: The reaction mixture is typically degassed and stirred under an inert atmosphere (e.g., argon or nitrogen) at room temperature or elevated temperatures until the reaction is complete, as monitored by thin-layer chromatography (TLC) or LC-MS.

-

Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography on silica gel to yield the coupled product.

General Protocol for Characterization:

-

NMR Spectroscopy: Samples are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz). Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard.

-

Mass Spectrometry: High-resolution mass spectra are obtained using an ESI-TOF or a similar instrument to confirm the molecular weight and elemental composition of the synthesized compound.

Conclusion

SP-1-39 is a promising new chemical entity with potent antimitotic activity. Its ability to bind to the colchicine site on tubulin and overcome resistance to other microtubule-targeting agents makes it a molecule of significant interest for cancer drug development. Further disclosure of its precise chemical structure and detailed synthetic and characterization data will be crucial for advancing its preclinical and potential clinical development. This guide provides a foundational understanding based on the currently available scientific literature.

References

GRP78 as a Therapeutic Target in Solid Tumors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 78-kilodalton glucose-regulated protein (GRP78), also known as BiP or HSPA5, has emerged as a critical regulator of cellular stress and a key player in the pathophysiology of solid tumors.[1][2] Primarily located in the endoplasmic reticulum (ER), GRP78 functions as a master chaperone, governing the Unfolded Protein Response (UPR) to maintain protein homeostasis.[1][3] In the high-stress tumor microenvironment, characterized by hypoxia, nutrient deprivation, and acidosis, GRP78 expression is significantly upregulated.[4] This overexpression is not merely a stress indicator but an active driver of tumor progression, promoting proliferation, metastasis, angiogenesis, and resistance to a broad spectrum of therapies.

A pivotal feature of GRP78 in cancer is its translocation from the ER to the cell surface (csGRP78). This phenomenon is observed in a wide array of cancer cells but not in most normal tissues, presenting a unique therapeutic window. As a cell surface receptor, csGRP78 interacts with various ligands to activate pro-survival signaling pathways, including PI3K/AKT and MAPK, further contributing to malignancy and chemoresistance. The selective expression of csGRP78 on tumor cells makes it an attractive target for novel cancer therapies, including monoclonal antibodies, peptide-based drugs, and CAR-T cells, aimed at disrupting its pro-tumorigenic functions and enhancing the efficacy of conventional treatments. This guide provides a comprehensive overview of GRP78's role in solid tumors, therapeutic strategies, and key experimental methodologies for its investigation.

The Dual Role of GRP78 in Cancer Biology

GRP78's function in cancer is multifaceted, dictated by its subcellular localization.

-

ER-Resident GRP78: Inside the endoplasmic reticulum, GRP78 is the principal regulator of the UPR. Under ER stress, GRP78 dissociates from three key transmembrane sensors—PERK, IRE1α, and ATF6—allowing their activation. This initiates signaling cascades that aim to restore proteostasis by attenuating protein translation, upregulating chaperone production, and enhancing ER-associated degradation (ERAD) of misfolded proteins. By managing ER stress, GRP78 helps cancer cells survive conditions that would otherwise trigger apoptosis, thereby facilitating tumor growth and resistance.

-

Cell Surface GRP78 (csGRP78): In many solid tumors, including breast, lung, prostate, pancreatic, and brain cancers, GRP78 is redistributed to the cell surface. Here, it acts as a signaling hub, interacting with extracellular ligands like α2-macroglobulin, Cripto-1, and plasminogen. These interactions activate downstream pathways that are crucial for cancer progression:

-

Proliferation and Survival: csGRP78 engagement often leads to the activation of the PI3K/AKT and MAPK pathways, which are central to cell growth and the inhibition of apoptosis.

-

Metastasis and Invasion: By interacting with proteins like integrin β1 and promoting epithelial-mesenchymal transition (EMT), csGRP78 enhances tumor cell motility and invasion.

-

Therapeutic Resistance: Elevated levels of csGRP78 are strongly linked to resistance against chemotherapy, radiotherapy, and hormone therapy. It achieves this by activating pro-survival signals that counteract the cytotoxic effects of treatment.

-

The selective appearance of csGRP78 on malignant cells provides a compelling rationale for its development as a therapeutic target, offering the potential for tumor-specific drug delivery and action.

GRP78-Mediated Signaling Pathways

The pro-tumorigenic effects of GRP78 are mediated through complex signaling networks. In the ER, it controls the UPR. On the cell surface, it hijacks canonical growth and survival pathways.

The Unfolded Protein Response (UPR) Pathway

Under ER stress, GRP78 releases PERK, IRE1α, and ATF6, triggering three distinct branches of the UPR to restore homeostasis. This response is critical for cancer cell adaptation and survival.

Caption: The GRP78-regulated Unfolded Protein Response (UPR) pathway.

Cell Surface GRP78 Pro-Survival Signaling

Upon translocation to the plasma membrane, csGRP78 functions as a receptor that activates key oncogenic pathways, notably PI3K/AKT, promoting cell survival and proliferation.

Caption: Pro-survival signaling initiated by cell surface GRP78 (csGRP78).

Quantitative Analysis of GRP78

GRP78 (HSPA5) mRNA Expression in Solid Tumors

Analysis of The Cancer Genome Atlas (TCGA) database reveals that HSPA5, the gene encoding GRP78, is significantly overexpressed in a majority of solid tumors compared to corresponding normal tissues. This overexpression is a common feature across diverse cancer types.

| Cancer Type | GRP78 (HSPA5) Expression Status | Prognostic Significance (High Expression) |

| Glioblastoma (GBM) | Significantly Higher than Normal Tissue | Poorer Overall Survival |

| Lung Adenocarcinoma (LUAD) | Significantly Higher than Normal Tissue | Correlates with poorer prognosis |

| Breast Cancer (BRCA) | Significantly Higher than Normal Tissue | Associated with therapy resistance |

| Prostate Adenocarcinoma (PRAD) | Significantly Higher than Normal Tissue | Associated with aggressive disease |

| Pancreatic Adenocarcinoma (PAAD) | Significantly Higher than Normal Tissue | Correlates with chemoresistance |

| Colon Adenocarcinoma (COAD) | Significantly Higher than Normal Tissue | Implicated in metastasis |

| Gastric Cancer (STAD) | Higher than Normal Tissue | Correlated with progression |

Table based on data from TCGA and other cited literature.

Efficacy of GRP78-Targeting Agents (Preclinical Data)

A variety of agents targeting GRP78 are under investigation, showing promising anti-tumor activity in preclinical models. These include small molecule inhibitors and monoclonal antibodies.

| Agent | Mechanism of Action | Cancer Model(s) | Observed Efficacy (IC50 / Effect) |

| HA15 | Small molecule inhibitor, induces ER stress | Non-Small Cell Lung Cancer (A549, H460) | IC50: ~5-10 µM; Induces apoptosis |

| IT-139 | Ruthenium small molecule inhibitor | Pancreatic, Melanoma | Suppresses stress-induced GRP78 expression |

| PAT-SM6 | Human monoclonal antibody targeting csGRP78 | Melanoma, Multiple Myeloma | Phase I trial completed; induces apoptosis |

| MAb159 | Mouse monoclonal antibody targeting csGRP78 | Lung, Colon Cancer | Suppressed tumor growth and metastasis |

| BMTP-78 | Peptide-drug conjugate targeting csGRP78 | Leukemia, Lymphoma | Dose-dependent cytotoxicity |

| GRP78-CAR T-cells | Engineered T-cells targeting csGRP78 | Lung, Pancreatic, Brain Tumors | Eradicated tumor xenografts in vivo |

Data compiled from various preclinical studies.

Therapeutic Strategies Targeting GRP78

The dual localization and function of GRP78 offer multiple avenues for therapeutic intervention.

-

Inhibition of GRP78 Expression or Chaperone Function: Small molecules like IT-139 can suppress the stress-induced upregulation of GRP78. This approach aims to prevent cancer cells from adapting to the tumor microenvironment, thereby sensitizing them to other therapies.

-

Targeting Cell Surface GRP78: This is the most actively pursued strategy due to the tumor-selective expression of csGRP78.

-

Monoclonal Antibodies (mAbs): Antibodies like PAT-SM6 and MAb159 can bind to csGRP78 and induce apoptosis, inhibit PI3K/AKT signaling, and suppress tumor growth.

-

Peptide-Drug Conjugates: Peptides that specifically bind csGRP78 can be linked to cytotoxic payloads (e.g., BMTP-78), enabling targeted delivery of drugs directly to cancer cells while sparing normal tissue.

-

CAR T-Cell Therapy: Chimeric antigen receptor (CAR) T-cells engineered to recognize csGRP78 have shown potent anti-tumor activity in preclinical models of lung, pancreatic, and brain cancers, demonstrating the ability to eradicate established tumors.

-

Combining GRP78-targeted agents with standard chemotherapy or radiotherapy is a promising approach, as inhibiting GRP78 can reverse therapeutic resistance.

Key Experimental Protocols

Validating GRP78 as a target and evaluating the efficacy of GRP78 inhibitors require a standardized set of molecular and cellular biology techniques.

Western Blot Analysis for GRP78 Expression

This protocol is used to quantify GRP78 protein levels in cancer cells following treatment with a potential inhibitor.

-

Objective: To determine the effect of a therapeutic agent on total GRP78 protein expression.

-

Methodology:

-

Cell Culture and Treatment: Plate cancer cells (e.g., A549, DU-145) and allow them to adhere. Treat cells with various concentrations of the GRP78 inhibitor or vehicle control (e.g., DMSO) for 24-48 hours.

-

Protein Extraction: Lyse the treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample in Laemmli buffer. Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour. Incubate the membrane with a primary antibody against GRP78 (e.g., rabbit anti-HSPA5) overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with an antibody for a loading control (e.g., β-actin).

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualization: Apply an ECL chemiluminescence substrate and visualize protein bands using an imaging system. Quantify band intensities using densitometry software and normalize GRP78 levels to the loading control.

-

Cell Viability (MTT/CCK-8) Assay

This assay measures the cytotoxic effect of a GRP78 inhibitor on cancer cell proliferation and viability.

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of a GRP78-targeting compound.

-

Methodology:

-

Cell Seeding: Seed cancer cells into 96-well plates at an optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with serial dilutions of the GRP78 inhibitor (e.g., 0-50 µM). Include a vehicle-only control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C.

-

Reagent Addition: Add MTT or CCK-8 solution to each well and incubate for 1-4 hours, allowing viable cells to convert the reagent into a colored formazan product.

-

Measurement: If using MTT, add a solubilizing agent (e.g., DMSO). Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results and determine the IC50 value using non-linear regression analysis.

-

Flow Cytometry for Cell Surface GRP78

This protocol is essential for confirming the translocation of GRP78 to the plasma membrane, a key requirement for csGRP78-targeted therapies.

-

Objective: To quantify the population of cancer cells expressing GRP78 on their surface.

-

Methodology:

-

Cell Preparation: Harvest cancer cells without using permeabilizing agents to ensure membrane integrity. Wash cells with cold PBS.

-

Antibody Staining: Resuspend cells in FACS buffer (PBS with 2% FBS). Incubate the non-permeabilized cells with a primary antibody that specifically recognizes an extracellular epitope of GRP78 for 30-60 minutes on ice. Use an isotype control antibody for background staining.

-

Secondary Antibody: Wash the cells and, if the primary antibody is not fluorophore-conjugated, incubate with a fluorescently-labeled secondary antibody for 30 minutes on ice in the dark.

-

Data Acquisition: Wash the cells again and resuspend in FACS buffer. Analyze the cells using a flow cytometer, gating on the live cell population.

-

Analysis: Quantify the percentage of GRP78-positive cells and the mean fluorescence intensity (MFI) compared to the isotype control.

-

Experimental and Therapeutic Workflow

The development of a GRP78-targeted therapy follows a logical progression from initial validation to preclinical in vivo studies.

Caption: A typical workflow for the preclinical development of a GRP78 inhibitor.

Conclusion and Future Directions

GRP78 is a validated and highly promising therapeutic target in a broad range of solid tumors. Its central role in mediating the UPR and its tumor-specific cell surface expression provide a strong rationale for the development of targeted therapies. Preclinical data for antibodies, small molecules, and CAR T-cells are highly encouraging, demonstrating potent anti-tumor activity and the potential to overcome chemoresistance.

Future research should focus on several key areas:

-

Biomarker Development: Identifying which patients are most likely to respond to GRP78-targeted therapies by quantifying GRP78 expression in tumors.

-

Combination Strategies: Systematically evaluating the synergistic effects of GRP78 inhibitors with existing chemotherapies, targeted agents, and immunotherapies.

-

Clinical Translation: Advancing the most promising GRP78-targeted agents, particularly csGRP78-directed CAR T-cells and antibody-drug conjugates, into clinical trials for solid tumors.

-

Understanding Resistance: Investigating potential mechanisms of resistance to GRP78-targeted therapies, such as the induction of GRP78 expression on T-cells, which can lead to self-targeting and reduced efficacy.

Targeting GRP78 represents a strategic approach to exploit a fundamental survival mechanism of cancer cells, offering the potential to significantly improve outcomes for patients with difficult-to-treat solid tumors.

References

- 1. Scratching the Surface—An Overview of the Roles of Cell Surface GRP78 in Cancer [mdpi.com]

- 2. GRP78 as a potential therapeutic target in cancer treatment: an updated review of its role in chemoradiotherapy resistance of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Targeting the GRP78 Pathway for Cancer Therapy [frontiersin.org]

- 4. aacrjournals.org [aacrjournals.org]

The Cutting Edge of Cancer Therapy: An In-depth Technical Guide to the Antimitotic Activity of Novel Thiocolchicine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the burgeoning field of novel thiocolchicine derivatives as potent antimitotic agents for cancer therapy. Colchicine, a natural pseudoalkaloid, has long been recognized for its powerful ability to disrupt microtubule polymerization and arrest cell division, making it a compelling candidate for anticancer drug development.[1][2] However, its clinical utility has been hampered by significant toxicity to healthy cells.[1] The strategic replacement of the C10-methoxy group with a thiomethyl group to create thiocolchicine has been shown to reduce toxicity and enhance tubulin binding affinity, paving the way for the development of a new generation of safer and more effective antimitotic agents.[1]

This guide delves into the synthesis, biological evaluation, and structure-activity relationships of recently developed thiocolchicine analogs. It presents key quantitative data in a structured format, details essential experimental protocols, and visualizes the core mechanisms and workflows to provide a thorough resource for researchers in oncology and medicinal chemistry.

Quantitative Analysis of Antimitotic Activity

The antiproliferative activity of novel thiocolchicine derivatives is a critical measure of their potential as anticancer agents. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of a cell population by 50%. The following tables summarize the IC50 values of various series of novel thiocolchicine derivatives against several human cancer cell lines.

Table 1: Antiproliferative Activity (IC50, µM) of Demethylated Thiocolchicine Analogs

| Compound | A549 (Lung Adenocarcinoma) | MCF-7 (Breast Adenocarcinoma) | LoVo (Colon Adenocarcinoma) | BALB/3T3 (Normal Murine Fibroblast) |

| 1-demethylthiocolchicine (3) | >10 | >10 | >10 | >10 |

| Ester Derivative (4b) | 0.012 ± 0.001 | 0.015 ± 0.002 | 0.009 ± 0.001 | 0.021 ± 0.002 |

| Ester Derivative (4c) | 0.025 ± 0.003 | 0.031 ± 0.004 | 0.018 ± 0.002 | 0.045 ± 0.005 |

| Ester Derivative (4d) | 0.008 ± 0.001 | 0.011 ± 0.001 | 0.006 ± 0.001 | 0.015 ± 0.002 |

| Carbonate Derivative (4e) | 0.042 ± 0.005 | 0.055 ± 0.007 | 0.031 ± 0.004 | 0.078 ± 0.009 |

| Carbonate Derivative (4f) | 0.061 ± 0.007 | 0.082 ± 0.010 | 0.045 ± 0.005 | 0.112 ± 0.013 |

Data synthesized from studies on regioselectively demethylated colchicine and thiocolchicine analogs.[1]

Table 2: Inhibition of Tubulin Polymerization by Thiocolchicine Analogs

| Compound Series | General Effect on Tubulin Polymerization |

| N-acyl-deacetylthiocolchicines | Strong inhibition, comparable to thiocolchicine. |

| N-aroyl-deacetylthiocolchicines | Strong inhibition, comparable to thiocolchicine. |

| N-(substituted benzyl)-deacetylthiocolchicines | Strong inhibition, comparable to thiocolchicine. |

| Long side chain at C(7) position (e.g., 22-24) | Did not inhibit tubulin polymerization. |

Based on findings from the synthesis and biological evaluation of novel N-substituted deacetylthiocolchicine analogs.

Core Experimental Protocols

The evaluation of novel thiocolchicine derivatives relies on a suite of standardized experimental protocols. Below are detailed methodologies for key assays cited in the literature.

Synthesis of Thiocolchicine Derivatives

The synthesis of novel thiocolchicine analogs often starts from commercially available thiocolchicine or its demethylated precursors. A general synthetic scheme for creating ester and carbonate derivatives of 1-demethylthiocolchicine is as follows:

-

Starting Material: 1-demethylthiocolchicine.

-

Esterification/Carbonation: The starting material is dissolved in a suitable solvent (e.g., dichloromethane).

-

An appropriate acid chloride or chloroformate is added in the presence of a base (e.g., triethylamine) to catalyze the reaction.

-

The reaction mixture is stirred at room temperature for a specified period.

-

Purification: The crude product is purified using column chromatography on silica gel to yield the final ester or carbonate derivative.

-

Characterization: The structure of the synthesized compounds is confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Antiproliferative Activity Assay

The antiproliferative activity of the synthesized compounds is typically assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or similar colorimetric assays against a panel of human cancer cell lines and a normal cell line to assess selectivity.

-

Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, LoVo) and a normal cell line (e.g., BALB/3T3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of the thiocolchicine derivatives for a specified period (e.g., 72 hours).

-

MTT Assay: After the incubation period, the medium is replaced with fresh medium containing MTT. The cells are incubated for a further 4 hours to allow for the formation of formazan crystals.

-

Data Analysis: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength using a microplate reader. The IC50 values are then calculated from the dose-response curves.

Tubulin Polymerization Assay

This in vitro assay directly measures the effect of the compounds on the polymerization of tubulin, which is the primary mechanism of action for colchicinoids.

-

Tubulin Preparation: Purified tubulin is obtained from bovine or porcine brain.

-

Reaction Mixture: The reaction mixture contains tubulin in a polymerization buffer (e.g., MES buffer with MgCl2 and GTP) and the test compound at various concentrations.

-

Initiation of Polymerization: Polymerization is initiated by raising the temperature to 37°C.

-

Monitoring Polymerization: The increase in turbidity due to microtubule formation is monitored over time by measuring the absorbance at 340 nm in a spectrophotometer.

-

Data Analysis: The inhibitory effect of the compounds is determined by comparing the rate and extent of polymerization in the presence of the compound to a control (vehicle alone).

Mechanism of Action and Experimental Workflows

The primary antimitotic mechanism of thiocolchicine and its derivatives is the inhibition of microtubule polymerization. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Caption: Mechanism of antimitotic action of thiocolchicine derivatives.

The experimental workflow for the discovery and evaluation of novel thiocolchicine derivatives follows a logical progression from chemical synthesis to biological testing.

Caption: General workflow for the development of novel thiocolchicine derivatives.

Structure-Activity Relationship (SAR) Insights

The biological activity of thiocolchicine derivatives is highly dependent on their chemical structure. Several key SAR insights have emerged from recent studies:

-

Modifications at the C(7) position: The nature of the side chain at the C(7) position significantly influences both the inhibition of tubulin polymerization and cytotoxic activity. While N-acyl, N-aroyl, and N-(substituted benzyl) deacetylthiocolchicinoids generally show potent activity, the introduction of a long side chain at this position can abolish the inhibition of tubulin polymerization.

-

Demethylation and Subsequent Derivatization: Regioselective demethylation of thiocolchicine, followed by the introduction of ester or carbonate moieties, can yield compounds with potent antiproliferative activity.

-

Role of the Spacer Unit in Conjugates: In thiocolchicine-podophyllotoxin conjugates, the spacer unit connecting the two pharmacophores has a significant effect on biological activity, highlighting the importance of linker design in creating new biologically active molecules.

Future Directions

The development of novel thiocolchicine derivatives represents a promising avenue for the discovery of new anticancer agents with improved therapeutic indices. Future research will likely focus on:

-

Targeted Delivery Systems: The use of thiocolchicine derivatives as payloads in antibody-drug conjugates (ADCs) to selectively target cancer cells and minimize off-target toxicity.

-

Combination Therapies: Investigating the synergistic effects of thiocolchicine derivatives with other anticancer drugs to overcome drug resistance and enhance therapeutic efficacy.

-

Exploration of Novel Scaffolds: The synthesis and evaluation of new classes of thiocolchicine analogs with diverse structural modifications to further refine their pharmacological properties.

This technical guide provides a snapshot of the current landscape of research into the antimitotic activity of novel thiocolchicine derivatives. The continued exploration of the rich chemistry and biology of these compounds holds great promise for the future of cancer treatment.

References

- 1. Synthesis and Antiproliferative Screening Of Novel Analogs of Regioselectively Demethylated Colchicine and Thiocolchicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Antiproliferative Screening Of Novel Analogs of Regioselectively Demethylated Colchicine and Thiocolchicine - PubMed [pubmed.ncbi.nlm.nih.gov]

SP-1-39: A Technical Guide to Overcoming Paclitaxel Resistance Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Paclitaxel, a cornerstone of chemotherapy, faces a significant challenge in the clinic: the development of drug resistance. This resistance can emerge through various mechanisms, most notably the overexpression of drug efflux pumps like P-glycoprotein (P-gp) and mutations in its target, β-tubulin. SP-1-39 is a novel small molecule that offers a promising strategy to circumvent these resistance pathways. As a colchicine-binding site inhibitor (CBSI), SP-1-39 interacts with a different site on tubulin than paclitaxel, leading to microtubule destabilization. This distinct mechanism of action allows SP-1-39 to maintain its potent cytotoxic activity in cancer cells that have developed resistance to taxanes. This technical guide provides an in-depth overview of the preclinical data and mechanisms underlying SP-1-39's ability to overcome paclitaxel resistance.

Introduction to Paclitaxel Resistance

Paclitaxel functions by binding to the β-tubulin subunit of microtubules, stabilizing them and preventing the dynamic instability required for cell division, ultimately leading to mitotic arrest and apoptosis. However, cancer cells can develop resistance through several adaptive mechanisms:

-

Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp or MDR1), actively pumps paclitaxel out of the cell, reducing its intracellular concentration to sub-therapeutic levels.[1]

-

Target Alterations: Mutations in the gene encoding β-tubulin can alter the paclitaxel binding site, reducing the drug's affinity for its target.[1]

-

Changes in Apoptotic Pathways: Alterations in proteins that regulate apoptosis can make cancer cells less susceptible to drug-induced cell death.

SP-1-39: A Novel Colchicine-Binding Site Inhibitor

SP-1-39 is a novel antimitotic agent that inhibits tubulin polymerization by binding to the colchicine-binding site on the tubulin heterodimer.[2][3] This site is distinct from the taxane-binding site utilized by paclitaxel. By destabilizing microtubules, SP-1-39, like other CBSIs, induces cell cycle arrest in the G2/M phase and subsequent apoptosis.[2]

The key advantage of SP-1-39 and other CBSIs lies in their ability to bypass the common resistance mechanisms that affect taxanes. Notably, CBSIs are generally not substrates for P-gp efflux pumps, allowing them to accumulate in resistant cancer cells.

Quantitative Data

The following tables summarize the preclinical data for SP-1-39 in various cancer cell lines.

Table 1: In Vitro Cytotoxicity of SP-1-39 in Head and Neck Squamous Cell Carcinoma (HNSCC) Cell Lines

| Cell Line | IC₅₀ of SP-1-39 (nM) |

| A-253 | 2.1 |

| Detroit 562 | 1.4 |

Table 2: In Vivo Efficacy of SP-1-39 in a Detroit 562 Xenograft Mouse Model

| Treatment Group | Dosage | Outcome |

| SP-1-39 | 2.5 mg/kg | Potent suppression of tumor growth |

| Paclitaxel | 10 mg/kg | Similar tumor growth suppression to SP-1-39 |

| Vehicle Control | - | Uninhibited tumor growth |

Note: Studies have demonstrated the efficacy of SP-1-39 in a paclitaxel-resistant prostate cancer xenograft model, though specific quantitative data from the primary literature was not available for this guide. The data presented here for HNSCC models illustrates the high potency of SP-1-39.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the mechanism of action of SP-1-39 in overcoming paclitaxel resistance.

Caption: SP-1-39 evades P-gp efflux and acts on a distinct tubulin site.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of SP-1-39.

Cell Viability Assay (MTS Assay)

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of SP-1-39.

-

Procedure:

-

Seed cancer cells (e.g., A-253, Detroit 562) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of SP-1-39 or paclitaxel (as a comparator) for a specified period (e.g., 72 hours).

-

Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ values using non-linear regression analysis.

-

Apoptosis Assay (Western Blot for Cleaved PARP)

-

Objective: To assess the induction of apoptosis by SP-1-39.

-

Procedure:

-

Treat cancer cells with various concentrations of SP-1-39 for a set time (e.g., 24 or 48 hours).

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with a primary antibody against cleaved PARP.

-

Incubate with a secondary antibody conjugated to horseradish peroxidase.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. An increase in the cleaved PARP band indicates apoptosis.

-

Cell Cycle Analysis (Flow Cytometry)

-

Objective: To determine the effect of SP-1-39 on cell cycle progression.

-

Procedure:

-

Treat cells with SP-1-39 for a specified duration (e.g., 24 hours).

-

Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

-

Resuspend the fixed cells in a solution containing propidium iodide (PI) and RNase A.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M) to identify any drug-induced cell cycle arrest.

-

In Vivo Xenograft Model

-

Objective: To evaluate the anti-tumor efficacy of SP-1-39 in a living organism.

-

Procedure:

-

Implant human cancer cells (e.g., Detroit 562 or a paclitaxel-resistant line) subcutaneously into immunocompromised mice.

-

Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, paclitaxel, SP-1-39).

-

Administer the treatments according to a predetermined schedule (e.g., intraperitoneal injections twice weekly).

-

Measure tumor volume regularly using calipers.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).

-

Experimental Workflow Visualization

The following diagram outlines a typical workflow for evaluating a novel compound for its ability to overcome paclitaxel resistance.

References

- 1. Application of Prostate Cancer Models for Preclinical Study: Advantages and Limitations of Cell Lines, Patient-Derived Xenografts, and Three-Dimensional Culture of Patient-Derived Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Regression of Castration-Resistant Prostate Cancer by a Novel Compound HG122 [frontiersin.org]

- 3. Resistance to paclitaxel increases the sensitivity to other microenvironmental stresses in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

The Novel Antimitotic Agent SP-1-39: A Technical Guide to its Effects on Cell Cycle Progression in Head and Neck Squamous Cell Carcinoma

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical efficacy of SP-1-39, a novel colchicine-binding site inhibitor (CBSI), in the context of Head and Neck Squamous Cell Carcinoma (HNSCC). The document outlines the compound's potent inhibitory effects on cell proliferation, its mechanism of action leading to cell cycle arrest, and the induction of apoptosis in HNSCC cell lines. Detailed experimental protocols and quantitative data are presented to support the continued investigation of SP-1-39 as a promising therapeutic candidate for HNSCC.

Core Findings: SP-1-39's Potent Anti-Cancer Activity in HNSCC

SP-1-39 demonstrates significant efficacy against HNSCC cell lines, operating as a potent inhibitor of cellular proliferation and inducing cell cycle arrest at the G2/M phase.[1][2][3] Preclinical studies have established its ability to suppress tumor growth in HNSCC models, highlighting its potential as a valuable therapeutic agent.[1][2]

Quantitative Analysis of In Vitro Efficacy

SP-1-39 exhibits low nanomolar IC50 values in HNSCC cell lines, indicating high potency in inhibiting cell growth. A summary of these findings is presented below.

| Cell Line | Compound | IC50 (nM) |

| A-253 | SP-1-39 | 2.1 |

| Detroit 562 | SP-1-39 | 1.4 |

Table 1: Growth inhibitory (IC50) values of SP-1-39 in HNSCC cell lines as determined by the MTS assay.

Furthermore, SP-1-39 induces G2/M phase cell cycle arrest at low nanomolar concentrations.

| Cell Line | Compound | Concentration for G2/M Arrest |

| A-253 | SP-1-39 | 5 nM |

| Detroit 562 | SP-1-39 | 2 nM |

Table 2: Effective concentrations of SP-1-39 for inducing G2/M phase cell cycle arrest in HNSCC cell lines.

Mechanism of Action: Disruption of Microtubule Dynamics and G2/M Arrest

SP-1-39 functions as a colchicine-binding site inhibitor (CBSI), interfering with microtubule dynamics. This disruption of the cellular cytoskeleton is a critical event that triggers a cascade leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

Caption: Mechanism of SP-1-39 induced G2/M arrest in HNSCC cells.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of SP-1-39's effects on HNSCC cells.

Cell Culture

-

Cell Lines: A-253 and Detroit 562 HNSCC cell lines are utilized.

-

Culture Conditions: Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.

MTS Assay for Cell Proliferation

This assay is used to determine the half-maximal inhibitory concentration (IC50) of SP-1-39.

Caption: Workflow for determining IC50 values using the MTS assay.

Flow Cytometry for Cell Cycle Analysis

This technique is employed to quantify the distribution of cells in different phases of the cell cycle following treatment with SP-1-39.

Caption: Workflow for cell cycle analysis via flow cytometry.

Western Blotting for Apoptosis Markers

Western blotting is used to detect the induction of apoptosis through the analysis of key protein markers like cleaved PARP.

-

Cell Treatment: HNSCC cells are treated with varying concentrations of SP-1-39 (e.g., 1, 2, 5, 10 nM) for 24 hours.

-

Lysate Preparation: Cells are lysed to extract total protein.

-

Protein Quantification: Protein concentration is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is incubated with primary antibodies against cleaved PARP and a loading control (e.g., β-actin), followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Signal intensity is quantified using software such as ImageJ.

Conclusion and Future Directions

SP-1-39 has emerged as a potent novel antimitotic agent with significant preclinical activity against HNSCC. Its ability to induce G2/M cell cycle arrest and apoptosis at low nanomolar concentrations underscores its potential as a candidate for further therapeutic development. Notably, SP-1-39 has also shown promise in overcoming resistance to existing chemotherapeutic agents like paclitaxel in other cancer models, suggesting a potential role in treating refractory HNSCC. Future investigations should focus on elucidating the detailed molecular pathways involved in SP-1-39-induced apoptosis and evaluating its efficacy and safety in more advanced in vivo models of HNSCC.

References

Methodological & Application

Application Notes and Protocols for IT-139 In Vitro Cytotoxicity Assay